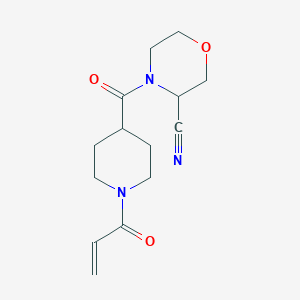
4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile, also known as PPCM, is a chemical compound that has been the subject of scientific research in recent years. PPCM is a synthetic molecule that has been shown to have potential applications in the field of medicine, specifically in the treatment of cancer and other diseases.
Mécanisme D'action
The exact mechanism of action of 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile inhibits the growth and proliferation of cancer cells. In vivo studies have shown that 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile reduces tumor growth in animal models of cancer. 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile in lab experiments is its high purity and stability. 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile can be synthesized in high yields and purified through column chromatography to obtain pure 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile. However, one limitation of using 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile in lab experiments is its low solubility in water, which may limit its use in certain experimental setups.
Orientations Futures
There are several future directions for the study of 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile. One future direction is the development of more efficient synthesis methods for 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile. Another future direction is the study of the pharmacokinetics and pharmacodynamics of 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile in animal models and humans. Additionally, the potential use of 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile in combination with other anticancer agents or therapies should be explored. Finally, the use of 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, should be further investigated.
Conclusion
In conclusion, 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile is a synthetic molecule that has potential applications in the field of medicine, specifically in the treatment of cancer and other diseases. 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile has been shown to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer. The exact mechanism of action of 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile is not fully understood, but it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile has several biochemical and physiological effects, including its ability to inhibit the growth and proliferation of cancer cells and its anti-inflammatory properties. 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile has advantages and limitations for lab experiments, and several future directions for the study of 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile should be explored.
Méthodes De Synthèse
4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile can be synthesized using a multi-step process that involves the reaction of piperidine with acryloyl chloride, followed by the reaction of the resulting compound with morpholine-3-carbonitrile. The final product is obtained by purification through column chromatography. This synthesis method has been optimized to produce high yields of pure 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile.
Applications De Recherche Scientifique
4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile has been the subject of scientific research due to its potential applications in the field of medicine. 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile has been shown to have anticancer properties and has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. In addition to its anticancer properties, 4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-(1-prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-2-13(18)16-5-3-11(4-6-16)14(19)17-7-8-20-10-12(17)9-15/h2,11-12H,1,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPFMBMHPHCOBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCOCC2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Prop-2-enoylpiperidine-4-carbonyl)morpholine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

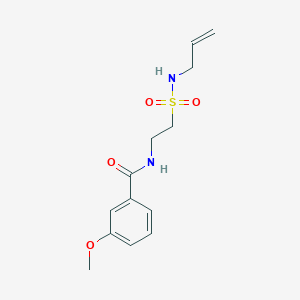
![4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2417087.png)
methanone N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](phenyl)methylene]hydrazone](/img/structure/B2417088.png)
![N-(4-fluorophenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2417093.png)
![N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2417094.png)
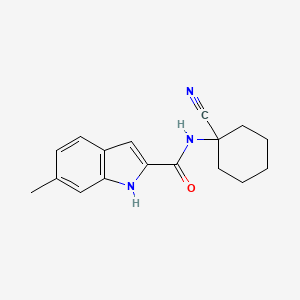
![1-Cyclohexyl-3-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2417096.png)

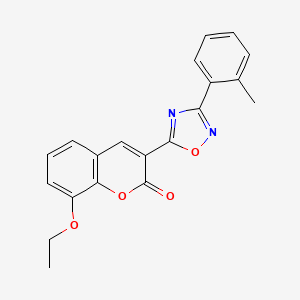
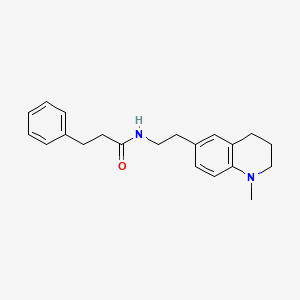
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2417105.png)
![2,5-dichloro-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2417106.png)
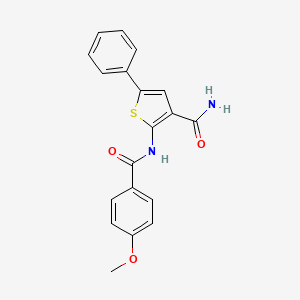
![3-(2,4-Dioxopyrimidin-1-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]propanamide](/img/structure/B2417108.png)